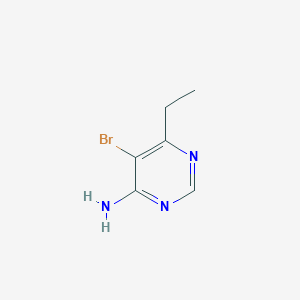

5-Bromo-6-ethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-ethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXISDUSLPVLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 5 Bromo 6 Ethylpyrimidin 4 Amine and Its Pyrimidine Analogs

Influence of Substituents on Pyrimidine (B1678525) Ring Reactivity

The pyrimidine ring is inherently electron-deficient, a characteristic that is further modulated by the attached functional groups. wikipedia.org This electronic nature is a key determinant of its reactivity towards both electrophiles and nucleophiles.

Electron-Withdrawing Effects of Nitrogen Atoms and Halogens

The two nitrogen atoms in the pyrimidine ring are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). wikipedia.orglibretexts.org This effect significantly reduces the electron density of the ring, making it π-deficient. wikipedia.org Consequently, the pyrimidine ring is deactivated towards electrophilic aromatic substitution. wikipedia.orgbhu.ac.in The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are particularly electron-deficient. wikipedia.org

The bromine atom at the C5 position also contributes to the electron-withdrawing nature of the molecule, albeit to a lesser extent than the ring nitrogens. wikipedia.org Halogens are generally deactivating groups in electrophilic aromatic substitution due to their inductive electron withdrawal. wikipedia.org This further diminishes the nucleophilicity of the pyrimidine ring.

Activating Effects of Amine and Alkyl Groups

In contrast to the deactivating effects of the nitrogen atoms and bromine, the amine group at C4 and the ethyl group at C6 are activating groups. The amino group is a powerful electron-donating group (+M effect) due to the resonance of its lone pair of electrons with the π-system of the ring. wikipedia.orglibretexts.org This effect increases the electron density of the ring, partially counteracting the electron-withdrawing effects of the nitrogen atoms. researchgate.net Similarly, the ethyl group at C6 is an alkyl group, which is weakly electron-donating through an inductive effect (+I effect). wikipedia.org

The presence of these activating groups, particularly the amino group, makes electrophilic substitution more feasible than in an unsubstituted pyrimidine ring. researchgate.net

Regioselectivity in Electrophilic and Nucleophilic Substitution

The positions of the substituents on the pyrimidine ring direct the regioselectivity of substitution reactions.

Electrophilic Substitution: Due to the strong electron-withdrawing nature of the two ring nitrogens, the C5 position is the least electron-deficient and, therefore, the most favorable site for electrophilic attack. wikipedia.org The activating amino and ethyl groups further enhance the reactivity at this position. However, in 5-bromo-6-ethylpyrimidin-4-amine, the C5 position is already substituted.

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring, especially at the C2, C4, and C6 positions, facilitates nucleophilic aromatic substitution. wikipedia.org Halogens at these positions are good leaving groups. In the case of di- or tri-halopyrimidines, the site of nucleophilic attack is influenced by the reaction conditions and the nature of the other substituents. For instance, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia, the primary product is 5-bromo-2-chloro-6-methylpyrimidin-4-amine, indicating that the C4 position is more susceptible to nucleophilic attack than the C2 position in this specific case. researchgate.net

Reactions Involving the Bromine Substituent at C5

The bromine atom at the C5 position is a key functional handle for introducing further molecular diversity through various chemical transformations.

Nucleophilic Displacement Reactions

While nucleophilic substitution is more common at the electron-deficient C2, C4, and C6 positions, the bromine at C5 can also be displaced under certain conditions. The reactivity of the C5-bromo group towards nucleophiles is generally lower than that of halogens at the other positions. However, these reactions can be facilitated by the electronic effects of other substituents on the ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom at C5 serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyrimidine with an organoboron compound, typically an aryl or heteroaryl boronic acid. illinois.edunih.gov

The general scheme for a Suzuki-Miyaura reaction involving a bromopyrimidine is as follows:

The success and regioselectivity of these reactions can be influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. mdpi.comrsc.org For instance, different palladium catalysts and ligands can lead to preferential coupling at different halogenated positions in polyhalogenated pyrimidines. rsc.org Electron-rich boronic acids have been shown to give good yields in couplings with pyrimidine derivatives. mdpi.com

Reactions Involving the Ethyl Substituent at C6

The ethyl group at the C6 position of this compound is not merely a passive substituent. Its alpha-protons are susceptible to deprotonation, creating a nucleophilic center that can react with various electrophiles. This reactivity allows for the elaboration of the ethyl side chain, providing a pathway to more complex pyrimidine derivatives.

A common strategy involves the lithiation of the C6-alkyl group using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. nih.gov This approach has been successfully applied to introduce a variety of functional groups onto the alkyl side chain of pyrimidine derivatives.

For example, the reaction of a C6-methyl pyrimidine with an electrophile after lithiation can lead to the formation of a new carbon-carbon bond at the methyl group. While specific examples for the C6-ethyl group of this compound are not detailed in the available literature, the general principle of C-alkylation of pyrimidines suggests that a similar transformation is feasible.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Amino-6-methyl-4(3H)-pyrimidinone | 1. LDA, THF, -78°C; 2. Electrophile (e.g., R-X) | 2-Amino-6-(1-substituted-ethyl)-4(3H)-pyrimidinone | Not specified | nih.gov |

Reactions Involving the Amine Substituent at C4

The exocyclic amino group at the C4 position of this compound is a key site for a variety of chemical transformations, including N-alkylation, acylation, and participation in condensation reactions. These reactions allow for the modification of the amino group, which can significantly impact the biological and physicochemical properties of the molecule.

N-Alkylation and Acylation Reactions

The nitrogen atom of the C4-amino group is nucleophilic and can readily react with alkylating and acylating agents. N-alkylation introduces alkyl groups onto the amine, while N-acylation introduces acyl groups, forming amides. These reactions are fundamental in organic synthesis for the derivatization of amines. rsc.orgresearchgate.net

N-alkylation can be achieved using alkyl halides, often in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Similarly, N-acylation is typically carried out using acyl chlorides or anhydrides. researchgate.netresearchgate.net These reactions provide a straightforward means to introduce a wide range of substituents at the C4-amino position, enabling the exploration of structure-activity relationships.

| Reaction Type | Reagent | General Product Structure | Reference |

| N-Alkylation | Alkyl halide (R-X), Base | 5-Bromo-6-ethyl-N-alkylpyrimidin-4-amine | rsc.orgresearchgate.net |

| N-Acylation | Acyl chloride (R-COCl) or Anhydride (B1165640) | N-(5-Bromo-6-ethylpyrimidin-4-yl)amide | researchgate.netresearchgate.net |

Participation in Condensation Reactions

The C4-amino group of this compound can participate in condensation reactions with various electrophiles, leading to the formation of fused heterocyclic systems. These reactions are particularly useful for the synthesis of bicyclic and polycyclic pyrimidine derivatives, which are of significant interest in medicinal chemistry. sciencescholar.usneliti.com

For instance, the reaction of aminopyrimidines with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[1,2-a]pyrimidines. nih.gov Similarly, condensation with α-haloketones can provide access to fused systems like imidazo[1,2-a]pyrimidines. The nucleophilic character of the endocyclic nitrogen atom often plays a crucial role in these cyclization reactions.

| Reactant | Product Type | General Reaction | Reference |

| β-Ketoesters | Pyrimido[1,6-a]pyrimidines | Condensation and cyclization | nih.gov |

| α-Bromoacetophenones | Pteridines | Condensation and cyclization | nih.gov |

| Formamide | Fused 4-aminopyrimidines | Cycloaddition | sciencescholar.usneliti.com |

Advanced Reaction Strategies: Deconstruction-Reconstruction of Pyrimidine Ring

A powerful and innovative approach to the diversification of pyrimidine scaffolds involves the deconstruction of the pyrimidine ring followed by its reconstruction into a new heterocyclic system. nih.govresearchgate.net This strategy offers access to a wide range of analogs that would be difficult to synthesize using traditional methods.

The process typically begins with the activation of the pyrimidine ring, for example, by N-arylation to form a pyrimidinium salt. This activation facilitates the cleavage of the ring by a nucleophile, leading to a three-carbon iminoenamine building block. nih.gov This intermediate can then be recyclized with various reagents to generate a diverse array of heterocycles, including substituted pyrimidines, pyridines, and azoles. nih.govresearchgate.net

This deconstruction-reconstruction approach has been successfully applied to 5-substituted pyrimidines, demonstrating its potential for the diversification of molecules like this compound. nih.gov The ability to transform a pre-existing pyrimidine core into a variety of other heterocyclic systems provides a powerful tool for exploring chemical space and optimizing molecular properties. nih.gov

| Starting Pyrimidine | Key Intermediate | Recyclization Partner | Final Product | Reference |

| 4-Phenylpyrimidine | Iminoenamine | Guanidine (B92328) | 2-Aminopyrimidine (B69317) | nih.gov |

| 4-Phenylpyrimidine | Iminoenamine | Hydroxylamine | 1,2-Oxazole | nih.gov |

| 5-Substituted Pyrimidine | Iminoenamine | N-Phenylhydrazine | Pyrazole | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 6 Ethylpyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Bromo-6-ethylpyrimidin-4-amine, the spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the amine group, and the pyrimidine (B1678525) ring.

Ethyl Group (-CH₂CH₃): This would appear as two distinct multiplets. The methyl protons (-CH₃) would likely be a triplet, and the methylene (B1212753) protons (-CH₂) would be a quartet due to spin-spin coupling with each other.

Amine Group (-NH₂): The two protons on the amine group would typically appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

Pyrimidine Ring Proton (-H): The single proton on the pyrimidine ring (at position 2) would appear as a singlet, as it has no adjacent proton neighbors to couple with.

Hypothetical ¹H NMR Data Table

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₂CH₃ | ~1.2 | Triplet (t) |

| -CH₂ CH₃ | ~2.7 | Quartet (q) |

| -NH₂ | Variable (e.g., 5.0-7.0) | Broad Singlet (br s) |

| Pyrimidine-H | ~8.2 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal.

Ethyl Group Carbons: Two signals would be expected, one for the methyl carbon and one for the methylene carbon.

Pyrimidine Ring Carbons: Four distinct signals would be anticipated for the four carbon atoms in the pyrimidine ring. The carbon atom bonded to the bromine (C5) would be significantly affected by the halogen's electronegativity. The carbons bonded to nitrogen atoms (C2, C4, C6) would appear at characteristic downfield shifts.

Hypothetical ¹³C NMR Data Table

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -CH₂C H₃ | ~12-15 |

| -C H₂CH₃ | ~25-30 |

| C 5-Br | ~105-115 |

| C 2 | ~150-155 |

| C 4-NH₂ | ~158-162 |

| C 6-CH₂CH₃ | ~165-170 |

Advanced NMR Techniques (e.g., 2D NMR)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used for unambiguous assignment. A COSY spectrum would show correlations between the coupled protons of the ethyl group. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

The IR spectrum of this compound would be expected to display characteristic absorption bands:

N-H Stretching: The amine group would show one or two sharp to moderately broad bands in the region of 3100-3500 cm⁻¹.

C-H Stretching: Absorptions from the C-H bonds of the ethyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring would exhibit characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group would likely be observed around 1600-1650 cm⁻¹.

Hypothetical IR Data Table

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3100 - 3500 |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2850 - 2960 |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1650 |

| Amine (-NH₂) | N-H Bend | 1600 - 1650 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. The high-resolution mass spectrum (HRMS) would confirm the exact molecular weight of this compound (C₆H₈BrN₃), which is approximately 201.99 g/mol .

The presence of bromine would be readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The fragmentation pattern would likely involve the loss of the ethyl group or other small fragments, providing further structural clues.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this method would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the amine groups and nitrogen atoms of adjacent pyrimidine rings.

A crystallographic analysis would reveal:

Crystal System: The classification of the crystal lattice (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements present within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise spatial arrangement of the ethyl group relative to the pyrimidine ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing.

Currently, no published crystal structure for this compound is available in crystallographic databases.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise geometry of this compound can be inferred from crystallographic data of analogous structures. The bond lengths and angles within the pyrimidine ring are characteristic of aromatic heterocyclic systems, though they are influenced by the electronic effects of the bromo, ethyl, and amino substituents.

Based on data from the closely related compound 5-bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is expected to be essentially planar. researchgate.net The C-Br bond length will be a key parameter, as will the C-N bond lengths within the ring and to the exocyclic amino group. The geometry around the ethyl group, specifically the C-C bond length and the angles involving the methylene and methyl carbons, will adopt standard sp³ hybridized values.

Table 1: Selected Bond Lengths (Å) in an Analogous Pyrimidine Structure Data from 5-Bromo-2-chloropyrimidin-4-amine, a related compound. researchgate.net Note: Atom numbering may differ from the target compound.

| Bond | Length (Å) |

| Br1-C5 | 1.885 (2) |

| C4-N4 | 1.334 (3) |

| C4-C5 | 1.411 (3) |

| C5-C6 | 1.378 (3) |

| N1-C6 | 1.325 (3) |

| N3-C4 | 1.335 (3) |

Table 2: Selected Bond Angles (°) in an Analogous Pyrimidine Structure Data from 5-Bromo-2-chloropyrimidin-4-amine, a related compound. researchgate.net Note: Atom numbering may differ from the target compound.

| Angle | Degree (°) |

| N3-C4-N4 | 118.9 (2) |

| N3-C4-C5 | 122.2 (2) |

| N4-C4-C5 | 118.9 (2) |

| C6-C5-C4 | 115.1 (2) |

| C6-C5-Br1 | 121.7 (2) |

| C4-C5-Br1 | 123.2 (2) |

| N1-C6-C5 | 125.8 (2) |

Torsion angles define the conformation of the molecule, particularly the orientation of the ethyl group relative to the planar pyrimidine ring. The rotation around the C(ring)-C(ethyl) bond would be expected to adopt a conformation that minimizes steric clashes with the adjacent bromo and amino groups.

Molecular Conformation and Tautomerism

The conformation of this compound is characterized by a planar pyrimidine core. The substituents (bromo, ethyl, and amino groups) lie nearly in the same plane as the ring, a feature confirmed in similar structures like 5-bromo-2-chloropyrimidin-4-amine where the bromine and chlorine atoms are coplanar with the ring. researchgate.net

A crucial aspect of pyrimidine chemistry is the potential for tautomerism. nih.gov 4-aminopyrimidine (B60600) derivatives can theoretically exist in two tautomeric forms: the amino form and the imino form. This equilibrium involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. researchgate.netresearchgate.net

Amino Tautomer: this compound

Imino Tautomer: 5-Bromo-6-ethyl-1(H)-pyrimidin-4-imine

In solution and the solid state, the amino form of 4-aminopyrimidines is generally the more stable and predominant tautomer. researchgate.netresearchgate.net This preference is due to the preservation of the aromaticity of the pyrimidine ring. While specific experimental or computational studies on this compound are not available, it is reasonable to predict that it exists overwhelmingly as the amino tautomer under normal conditions.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound are expected to arrange themselves into a well-defined, three-dimensional architecture known as a supramolecular assembly. This assembly is directed by a network of non-covalent intermolecular interactions.

The most significant of these are hydrogen bonds. The exocyclic amino group (-NH₂) is a potent hydrogen bond donor, while the ring nitrogen atoms (N1 and N3) are effective hydrogen bond acceptors. This allows for the formation of robust N-H···N hydrogen bonds between adjacent molecules.

Drawing parallels from the crystal structure of 5-bromo-2-chloropyrimidin-4-amine, a common and stabilizing motif is the formation of inversion dimers. researchgate.net In this arrangement, two molecules are linked by a pair of N-H···N hydrogen bonds, creating a cyclic R²₂(8) graph-set motif. These dimers then act as building blocks, further connecting to other dimers through additional hydrogen bonds to form an extended two-dimensional network, often described as a layer or sheet structure. researchgate.net

Other, weaker interactions such as C-H···N contacts and potentially Br···N halogen bonds may also play a role in consolidating the crystal packing, ensuring a densely packed and stable crystalline lattice. The study of these interactions is often facilitated by Hirshfeld surface analysis, which helps to visualize and quantify the different types of intermolecular contacts within the crystal. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Ethylpyrimidin 4 Amine

Density Functional Theory (DFT) Studies

Electronic Structure and Molecular Geometry Optimization

No published studies detailing the optimized molecular geometry and electronic structure of 5-Bromo-6-ethylpyrimidin-4-amine using DFT methods were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Descriptors)

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or other reactivity descriptors for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Specific MEP maps to visualize the charge distribution and predict electrophilic and nucleophilic attack sites for this compound are not available in the literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

NBO analysis, which would provide insight into hyperconjugative interactions and charge delocalization within the molecule, has not been reported for this compound.

Reaction Mechanism Studies and Transition State Analysis

Prediction of Reaction Pathways and Energy Barriers

No computational studies predicting reaction pathways, transition states, or activation energy barriers for reactions involving this compound were identified.

Solvent Effects on Reaction Energetics

The surrounding solvent environment can significantly influence the energetics of chemical reactions. While specific studies detailing the solvent effects on the reaction energetics of this compound are not extensively documented in publicly available research, general principles of computational chemistry allow for a theoretical understanding. The polarity of the solvent can affect the stability of reactants, transition states, and products, thereby altering the reaction pathway and rate. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. For a molecule like this compound, which possesses polar functional groups (amine and the pyrimidine (B1678525) ring), moving to a more polar solvent would be expected to stabilize charged or highly polar transition states, potentially lowering the activation energy for certain reactions.

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are instrumental in predicting the physical, chemical, and biological properties of compounds based on their molecular structure. These studies establish a mathematical correlation between molecular descriptors (e.g., topological, electronic, and steric parameters) and a specific property or reactivity.

For this compound, QSPR/QSRR models could be developed to predict properties such as boiling point, solubility, or even its potential as a kinase inhibitor, given that pyrimidine derivatives are common scaffolds in medicinal chemistry. The development of such models would involve calculating a variety of molecular descriptors for a series of related pyrimidine derivatives and then using statistical methods, like multiple linear regression or machine learning algorithms, to create a predictive model.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. researchgate.net These predictions are crucial for the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netnih.gov For this compound, these calculations would provide theoretical chemical shift values that can be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.net These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the N-H stretching of the amine group, C-H stretching of the ethyl group, and the characteristic vibrations of the pyrimidine ring.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical table of predicted spectroscopic data for this compound, based on typical computational results for similar molecules, is presented below.

| Spectroscopic Data | Predicted Value |

| ¹H NMR (δ, ppm) | Ethyl-CH₃: ~1.2, Ethyl-CH₂: ~2.7, NH₂: ~5.5 |

| ¹³C NMR (δ, ppm) | C4: ~160, C6: ~158, C5: ~95, C2: ~155 |

| IR (cm⁻¹) | N-H stretch: ~3400-3500, C-H stretch: ~2800-3000 |

| UV-Vis (λmax, nm) | ~260-280 |

Hirshfeld Surface and Void Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent interactions. najah.edu

The relative contributions of different intermolecular contacts for a similar bromo-pyrimidine derivative are often dominated by H···H interactions. vensel.org

| Intermolecular Contact | Typical Contribution (%) |

| H···H | 30-40 |

| Br···H/H···Br | 15-25 |

| C···H/H···C | 10-20 |

| N···H/H···N | 5-15 |

Investigation of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), such as in optical switching and frequency conversion. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. researchgate.net The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β).

The presence of an electron-donating group (amine) and the π-conjugated pyrimidine ring in this compound suggests that it may possess NLO properties. Computational studies would involve optimizing the molecular geometry and then calculating the NLO parameters. A large value for the first hyperpolarizability (β), often compared to a standard NLO material like urea, would indicate significant NLO potential. researchgate.net The charge transfer between the donor and acceptor parts of the molecule, facilitated by the π-system, is a key factor in determining the magnitude of the NLO response.

Role of 5 Bromo 6 Ethylpyrimidin 4 Amine in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Pyrimidine-Containing Architectures

The primary role of 5-Bromo-6-ethylpyrimidin-4-amine in advanced synthesis is as a foundational precursor for more elaborate molecules built upon the pyrimidine (B1678525) scaffold. The carbon-bromine bond is a key reactive site, enabling the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

A prominent application is in palladium-catalyzed reactions, such as the Suzuki cross-coupling. This reaction allows for the formation of a new carbon-carbon bond at the 5-position of the pyrimidine ring by coupling with various aryl or heteroaryl boronic acids. mdpi.com This methodology is highly efficient for creating biaryl structures, which are prevalent in pharmacologically active compounds. The general scheme for such a transformation is outlined below.

Table 1: Representative Suzuki Cross-Coupling Reaction

| Reactant A | Reactant B | Catalyst/Base | Product Type |

|---|

This table illustrates a typical Suzuki reaction. Specific yields and conditions vary based on the substrate.

This approach transforms a simple brominated pyrimidine into a complex, multi-ring system, demonstrating its value as a starting point for intricate molecular designs.

Building Block for Heterocyclic Diversification

Beyond simple substitution, this compound is a critical building block for creating diverse heterocyclic systems, including fused rings. The presence of both an amino group and a vicinal bromine atom allows for sequential reactions to construct new rings fused to the pyrimidine core. For instance, the amino group can act as a nucleophile to initiate a reaction, followed by a subsequent cyclization step involving the bromo-substituent.

This strategy is employed in the synthesis of fused bicyclic heterocycles like thiazolo[4,5-d]pyrimidines and researchgate.netnih.govtriazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net These fused systems are of significant interest due to their presence in numerous biologically active molecules. The synthesis often involves reacting the aminopyrimidine with a bifunctional electrophile, leading to the formation of a new five- or six-membered ring fused to the original pyrimidine. The ability to use the C-Br bond in these cyclization strategies underscores the compound's role in generating structural diversity. researchgate.net

Intermediate for the Creation of Chemical Libraries

In the field of drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is essential for identifying new therapeutic agents. This compound is an ideal intermediate for this purpose due to its capacity for diversification at multiple positions.

The pyrimidine core acts as a central scaffold. The synthetic strategy for library creation often involves a two-dimensional approach:

Diversification at the 5-position: The bromine atom serves as the first point of diversity. A Suzuki cross-coupling reaction, as mentioned earlier, can be performed with a large library of different boronic acids to generate a wide array of 5-aryl or 5-heteroaryl pyrimidines. mdpi.com

Diversification at the 4-amino group: The resulting products can then be further modified at the amino group. Reactions such as acylation, sulfonylation, or condensation with aldehydes or ketones can introduce a second level of diversity.

This combinatorial approach allows for the rapid and efficient synthesis of a large matrix of compounds from a single, versatile intermediate. The ability to systematically vary substituents at two different points on the scaffold is a powerful tool for exploring structure-activity relationships (SAR) in drug development programs. The synthesis of 2,4-diaminopyrimidine (B92962) libraries often utilizes similar halogenated pyrimidine precursors, where sequential nucleophilic substitutions at different positions lead to the desired diverse products. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings on 5-Bromo-6-ethylpyrimidin-4-amine

Direct experimental data on this compound is limited in publicly available literature. However, based on the known chemistry of related pyrimidine (B1678525) derivatives, several key characteristics can be inferred. The pyrimidine ring is a fundamental unit in nucleic acids (cytosine, thymine, and uracil) and many bioactive compounds, making its derivatives a significant area of study. gsconlinepress.comnih.gov The presence of an amino group at the C4 position and a bromine atom at the C5 position suggests potential for various chemical transformations and biological activities. For instance, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone has demonstrated immunomodulatory, antiviral, and antitumor activities. nih.gov The ethyl group at the C6 position will likely influence the molecule's solubility and steric interactions.

Unexplored Synthetic Avenues for this compound

While the exact synthesis of this compound is not detailed in readily accessible sources, general methods for pyrimidine synthesis can be adapted. Most synthetic routes to pyrimidines involve the condensation of a compound with an amine and a carbonyl group. gsconlinepress.com

Established and Potential Synthetic Routes:

| Starting Materials | Reaction Type | Potential for this compound Synthesis |

| β-dicarbonyl compounds and amidines | Pinner Synthesis | A classic method that could be adapted. mdpi.com |

| Chalcones, amidines, guanidine (B92328), nitriles, isocyanates, urea, thiourea | Condensation/Coupling/Cyclization | These reactions offer a versatile platform for creating a variety of pyrimidine derivatives. researchgate.net |

| 5-aminopyrazoles and β-dicarbonyl compounds | Condensation | A common strategy for synthesizing fused pyrimidine systems, which could be modified. nih.gov |

| Multicomponent Reactions | One-pot synthesis | Efficient methods for generating molecular diversity, potentially applicable to this compound. researchgate.netnih.gov |

Future synthetic research could focus on developing a regioselective and high-yield synthesis of this compound. This could involve exploring novel catalysts, microwave-assisted synthesis, or green chemistry approaches to improve efficiency and reduce environmental impact. nih.govresearchgate.net The investigation of one-pot multicomponent reactions, such as a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two of ammonium (B1175870) acetate, could also be a fruitful avenue. mdpi.com

Advanced Mechanistic and Computational Investigations of Pyrimidine Reactivity

Computational chemistry offers powerful tools to predict and understand the reactivity of pyrimidine derivatives.

Key Areas for Computational Study:

Reaction Site Reactivity: Quantum chemical calculations can determine the most reactive sites for electrophilic and nucleophilic attack. For pyrimidine bases, the C5 position is often a reactive site. nih.gov The presence of the bromine atom at C5 in this compound makes it a key position for further functionalization through cross-coupling reactions.

Acidity (pKa) Prediction: The pKa values of pyrimidines are crucial as they determine the predominant species at different pH conditions. nih.gov Computational methods can estimate the pKa of this compound, providing insight into its behavior in biological systems.

Tautomerism: Pyrimidine derivatives can exist in different tautomeric forms. Computational studies can determine the relative stability of these tautomers, which is essential for understanding their chemical and biological properties. researchgate.net

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic reactions and predict the most favorable reaction pathways. researchgate.net This can aid in optimizing reaction conditions and yields.

Skeletal Editing: Recent advancements have shown that pyrimidine rings can undergo skeletal editing to form other heterocyclic structures like pyrazoles. rsc.org Computational studies could explore the feasibility of such transformations for this compound.

Future Directions in Structural and Supramolecular Chemistry of Pyrimidine Derivatives

The arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial for the physical properties of a compound.

Potential Research in Structural Chemistry:

Intermolecular Interactions: The amino group and the nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds. The bromine atom can participate in halogen bonding. A detailed analysis of the crystal packing would reveal the network of these interactions, which influences properties like melting point and solubility. Hirshfeld surface analysis is a computational tool that can visualize and quantify these intermolecular interactions. mdpi.com

Polymorphism: Pyrimidine derivatives can exhibit polymorphism, where they exist in different crystalline forms with distinct properties. A systematic search for polymorphs of this compound could be undertaken.

Co-crystallization: The formation of co-crystals with other molecules could be explored to modify the physicochemical properties of this compound. The presence of hydrogen bond donors and acceptors makes it a good candidate for co-crystal engineering.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-6-ethylpyrimidin-4-amine, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound can be inferred from analogous pyrimidine derivatives. A plausible route involves bromination of a pre-functionalized pyrimidine core. For example:

- Step 1 : Start with 6-ethylpyrimidin-4-amine.

- Step 2 : Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C).

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.1–1.3 equivalents of NBS) and reaction time (4–12 hours) to minimize side products like di-brominated species. Recrystallization in ethanol/water mixtures can enhance purity .

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?

- NMR : Use , , and NMR to confirm substitution patterns. The ethyl group’s protons (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH) and the aromatic proton at the 2-position (δ 8.3–8.5 ppm) are diagnostic.

- X-ray crystallography : Employ SHELXL (via SHELX suite) for refinement . Hydrogen-bonding networks (e.g., N–H···N interactions) can stabilize the crystal lattice, as seen in pyrimidine analogs .

Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?

- Test DMSO for stock solutions (≤10% v/v) due to the compound’s likely hydrophobicity. For aqueous compatibility, use co-solvents like ethanol or PEG-400. Pre-screen solubility via UV-Vis spectroscopy (λ ~260 nm for pyrimidines) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis and IR spectra to validate electron-withdrawing effects of the bromine substituent .

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Parameterize the bromine atom’s van der Waals radius (1.85 Å) and partial charge (−0.15 e) .

Q. What strategies address contradictions between spectroscopic data and crystallographic results for this compound?

- Case example : If NMR suggests rotational freedom in the ethyl group, but X-ray shows a fixed conformation, consider dynamic effects in solution vs. solid-state packing. Variable-temperature NMR (VT-NMR) can probe energy barriers for rotation.

- Hydrogen bonding analysis : Use graph-set notation (e.g., motifs) to identify stabilizing interactions in crystals that may not persist in solution .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

-

SAR parameters :

Modification Impact Bromine → Chlorine Alters steric bulk and electronegativity Ethyl → Cyclopropyl Enhances metabolic stability Amino group → Methoxy Modulates hydrogen-bonding capacity -

Test derivatives in enzyme inhibition assays (e.g., IC measurements) and correlate with computational descriptors (e.g., LogP, polar surface area) .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how are they resolved?

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.